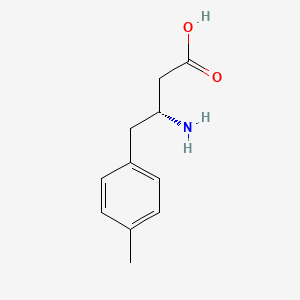

(3R)-3-amino-4-(4-methylphenyl)butanoic acid

CAS No.:

Cat. No.: VC13625695

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (3R)-3-amino-4-(4-methylphenyl)butanoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |

| Standard InChI Key | OCNPVFDANAYUCR-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C[C@H](CC(=O)O)N |

| SMILES | CC1=CC=C(C=C1)CC(CC(=O)O)N |

| Canonical SMILES | CC1=CC=C(C=C1)CC(CC(=O)O)N |

Introduction

Chemical Structure and Properties

Structural Features

(3R)-3-amino-4-(4-methylphenyl)butanoic acid (CAS 177839-85-9) is a β-amino acid derivative with a branched carbon chain. Its structure includes:

-

Amino group (-NH₂) at the β-carbon (C3).

-

Butanoic acid backbone (CH₂CH₂COOH).

-

Para-methylphenyl substituent (C₆H₄-CH₃) attached to the β-carbon .

The R-configuration at the chiral center (C3) is critical for its biological activity and distinguishes it from its S-enantiomer .

Hydrochloride Salt Form

The hydrochloride salt (CAS 331846-96-9) is favored for enhanced aqueous solubility and stability. Key modifications include:

-

Molecular formula: C₁₁H₁₆ClNO₂ (molecular weight: 229.70 g/mol) .

-

pKa: ~3.79, indicating acidic properties due to the carboxylic group .

Synthesis Methods

Asymmetric Synthesis Approaches

The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the R-configuration:

-

Start with β-keto intermediates: Precursors like β-keto acids undergo reductive amination to introduce the amino group.

-

Chiral resolution: Use chiral catalysts (e.g., transition metal complexes) or enzymes to isolate the R-enantiomer .

-

Functionalization: Introduce the para-methylphenyl group via Suzuki coupling or Friedel-Crafts alkylation .

Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Reductive amination | H₂, Pd/C catalyst | Introduce amino group |

| 2 | Suzuki coupling | Aryl halide, Pd catalyst | Attach para-methylphenyl |

| 3 | Acid hydrolysis | HCl/H₂O | Convert ester to carboxylic acid |

Biological Activity and Mechanism

Neurotransmitter Modulation

The compound acts as a ligand for neurotransmitter receptors, particularly in neurological pathways:

-

Amino acid neurotransmitters: Modulates glutamate, GABA, or glycine receptors via structural mimicry.

-

Dose-dependent effects: Exhibits agonist or antagonist activity depending on concentration, necessitating precise dosing in therapeutic applications .

Enzyme Interactions

Studies suggest binding to enzymes involved in neurotransmitter synthesis or degradation:

-

Glutamate decarboxylase (GAD): Potential inhibition or activation, altering GABA production.

-

Monoamine oxidase (MAO): Interaction with aromatic rings may influence neurotransmitter catabolism .

Applications in Medicinal Chemistry

Drug Development for Neurological Disorders

The compound’s structural features make it a candidate for treating:

-

Epilepsy: Modulation of GABAergic signaling to reduce seizure activity.

-

Depression: Interaction with monoamine systems to enhance neurotransmitter availability .

-

Neurodegenerative diseases: Potential neuroprotective effects via enzyme inhibition.

Organic Synthesis Building Block

Used to synthesize:

-

Peptide analogs: Incorporation into β-peptides for enhanced stability.

-

Small-molecule inhibitors: Derivatives targeting specific receptors or enzymes .

Comparative Analysis with Related Compounds

Structural and Functional Analogues

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight (free acid) | 193.24 g/mol | |

| Molecular weight (hydrochloride) | 229.70 g/mol | |

| Boiling point | 345.2°C (predicted) | |

| pKa | 3.79 ± 0.10 | |

| Density | 1.135 ± 0.06 g/cm³ |

Analytical Characterization

Spectroscopic Techniques

-

NMR: Confirms stereochemistry (e.g., coupling constants for R-configuration) .

-

X-ray crystallography: Validates molecular structure in solid state .

Research Findings and Studies

Receptor Binding Studies

-

Affinity assays: Demonstrates binding to GABA_A receptors with IC₅₀ values in the micromolar range .

-

Functional assays: Modulates ion channel activity in neuronal models .

Toxicity Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume